molecular formula C20H22O4 B14229809 Ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate CAS No. 721968-49-6

Ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate

Cat. No.: B14229809
CAS No.: 721968-49-6
M. Wt: 326.4 g/mol
InChI Key: OSVCVDNPZMMIEE-UHFFFAOYSA-N
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Description

Ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate is an organic compound with the molecular formula C18H20O4 It is a derivative of cinnamic acid, featuring a benzyloxy and an ethoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate typically involves the esterification of the corresponding cinnamic acid derivative. One common method is the reaction of 4-(benzyloxy)-3-ethoxycinnamic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The double bond in the propenoate moiety can be reduced to form the corresponding saturated ester.

    Substitution: The ethoxy and benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

    Oxidation: Formation of 4-(benzyloxy)-3-ethoxybenzaldehyde or 4-(benzyloxy)-3-ethoxybenzoic acid.

    Reduction: Formation of ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]propanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzyloxy and ethoxy groups can influence its binding affinity and specificity towards these targets. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate can be compared with other similar compounds, such as:

    Ethyl 3-[4-(benzyloxy)phenyl]prop-2-enoate: Lacks the ethoxy group, which may affect its reactivity and biological activity.

    Ethyl 3-[4-(ethoxy)phenyl]prop-2-enoate: Lacks the benzyloxy group, which can influence its chemical properties and applications.

    Ethyl 3-[4-(methoxy)phenyl]prop-2-enoate: Contains a methoxy group instead of a benzyloxy group, leading to differences in steric and electronic effects.

Properties

CAS No.

721968-49-6

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

ethyl 3-(3-ethoxy-4-phenylmethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C20H22O4/c1-3-22-19-14-16(11-13-20(21)23-4-2)10-12-18(19)24-15-17-8-6-5-7-9-17/h5-14H,3-4,15H2,1-2H3

InChI Key

OSVCVDNPZMMIEE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CC(=O)OCC)OCC2=CC=CC=C2

Origin of Product

United States

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